molecular formula C8H8Cl2N2S B1376542 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride CAS No. 1384430-34-5

4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride

Cat. No.: B1376542
CAS No.: 1384430-34-5
M. Wt: 235.13 g/mol
InChI Key: ZKIHWRXRXJAZLN-UHFFFAOYSA-N
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Description

4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is a heterocyclic compound that features both imidazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Electrophilic Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include reduced thiophene derivatives.

Scientific Research Applications

4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both imidazole and thiophene rings allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride
  • 4-(iodomethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride
  • 4-(methyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride

Uniqueness

4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is unique due to the presence of the chloromethyl group, which makes it highly reactive towards nucleophiles. This reactivity can be exploited in various synthetic applications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(chloromethyl)-2-thiophen-2-yl-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S.ClH/c9-4-6-5-10-8(11-6)7-2-1-3-12-7;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIHWRXRXJAZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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